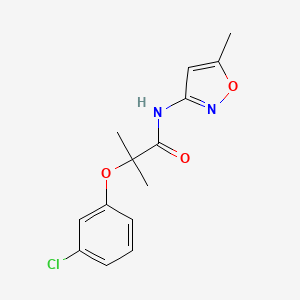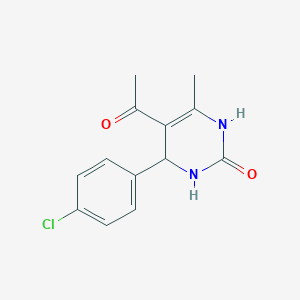![molecular formula C21H26O5 B5054530 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5054530.png)
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Etherification: Introduction of methoxy groups through reactions with methanol and appropriate catalysts.
Alkylation: Formation of the ethoxy linkages using ethylene oxide or similar reagents.
Propenylation: Introduction of the propenyl group through reactions with propenyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with various molecular targets. The compound’s ether linkages and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. The propenyl group may also play a role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar in structure but lacks the propenyl group.
1-[2-(3-Methoxyphenoxy)ethoxy]-2-(2-methyl-2-propanyl)benzene: Similar aromatic structure but different substituents.
Uniqueness
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its combination of multiple ether linkages and a propenyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-17-9-10-20(21(15-17)23-3)26-14-12-24-11-13-25-19-8-5-7-18(16-19)22-2/h4-10,15-16H,11-14H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBHNLPAAVJMBX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5054465.png)
![ETHYL 3-[(4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5054468.png)
![4'-(3-pyridinylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5054472.png)
![(6Z)-5-IMINO-6-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5054480.png)
![4-benzyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}piperidine](/img/structure/B5054489.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5054505.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine](/img/structure/B5054508.png)
![4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5054518.png)
![1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5054523.png)
![cyclohexylmethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5054531.png)
![1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5054538.png)
![11-(5-methylfuran-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5054545.png)
